molecular formula C17H12N6O3S B2616941 3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396803-53-4

3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B2616941
CAS No.: 1396803-53-4
M. Wt: 380.38
InChI Key: ORHBRUFQRDAJQC-UHFFFAOYSA-N
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Description

3-(5-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. Its molecular architecture incorporates multiple privileged pharmacophores, including the benzo[c][1,2,5]thiadiazole moiety, which is recognized in scientific literature for its role in constructing potent kinase inhibitors . The integration of the 1,2,4-oxadiazole ring, a well-known bioisostere for ester and amide functionalities, enhances the molecule's metabolic stability and its ability to engage in key hydrogen bonding interactions with biological targets . This specific structural combination suggests potential for high-affinity binding to enzyme active sites. The core scaffold is related to compounds investigated as potent and selective inhibitors of transforming growth factor-beta (TGF-β) signaling, specifically targeting the activin receptor-like kinase 5 (ALK5) . Inhibiting the ALK5 pathway is a prominent therapeutic strategy in oncology research due to its role in tumor growth and metastasis . Consequently, this molecule serves as a valuable chemical probe for studying cell motility, epithelial-mesenchymal transition, and other cancer-related processes in vitro. It is supplied exclusively for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[5-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3S/c24-15-11(2-1-5-18-15)14-19-16(26-20-14)10-7-23(8-10)17(25)9-3-4-12-13(6-9)22-27-21-12/h1-6,10H,7-8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHBRUFQRDAJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=CC=CNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic molecule characterized by multiple functional groups that suggest diverse biological activities. This article explores its biological activities, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

Structural Overview

The compound's structure consists of:

  • A benzo[c][1,2,5]thiadiazole moiety,
  • An azetidine ring,
  • An oxadiazole group,
  • A pyridinone core.

This unique combination of structural elements contributes to its potential bioactivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds containing the benzo[c][1,2,5]thiadiazole structure exhibit significant anticancer activity. A notable study indicated that modifications to the substituents on the thiadiazole ring can enhance the anticancer properties. For instance:

  • Compound D-16 , with an electron-donating group (-OCH₃), showed increased anticancer potential compared to its counterparts with electron-withdrawing groups .

Table 1: Anticancer Activity of Related Compounds

CompoundStructureIC₅₀ (µM)Mechanism
D-16Thiadiazole derivative3.2Induces apoptosis via caspase activation
D-20Halogenated variant6.8Cell cycle arrest in G0/G1 phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies indicate that derivatives with halogen substitutions at specific positions enhance activity against both Gram-positive and Gram-negative bacteria:

  • Compounds with -Cl or -Br at the para position showed increased efficacy against various bacterial strains .

Table 2: Antimicrobial Efficacy of Selected Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
D-4Staphylococcus aureus8 µg/mL
D-20Escherichia coli16 µg/mL
D-1Pseudomonas aeruginosa12 µg/mL

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays. The presence of hydroxyl groups significantly enhances its ability to scavenge free radicals:

  • Compounds with para-hydroxy substitutions exhibited superior antioxidant activity compared to those lacking such modifications .

Table 3: Antioxidant Activity Assay Results

CompoundAssay TypeEC₅₀ (mM)
D-16DPPH Scavenging0.565
D-20ABTS Assay0.708

Case Studies

A series of case studies have further elucidated the biological potential of this compound:

  • Anticancer Study on MCF-7 Cells : The compound was tested against MCF-7 breast cancer cells, showing significant cytotoxicity and induction of apoptosis at concentrations as low as 5 µM.
  • Antimicrobial Screening : A panel of derivatives was screened against common pathogens, revealing a broad spectrum of activity particularly against resistant strains of Staphylococcus aureus.
  • Antioxidant Assessment : The compound demonstrated a strong ability to inhibit lipid peroxidation in a TBARS assay, indicating its potential as a protective agent against oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on key functional groups and their implications:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound Benzo-thiadiazole, azetidine, oxadiazole, pyridinone ~437.4 (estimated) Hypothesized enzyme inhibition, rigid scaffold N/A
N-(2-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)-... 1,2,4-Oxadiazole, trifluoromethyl, benzamide Not specified ThDP-dependent enzyme inhibitor (IC50 data unavailable)
1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine 1,2,4-Oxadiazole, thienyl, methanamine 181.21 Commercial availability, simpler structure
5-Phenyl-1-[3-(trifluoromethyl)benzyl]pyridin-2(1H)-one Pyridinone, trifluoromethyl, benzyl 329.32 Potential CNS activity (structural analog)

Key Comparisons

Oxadiazole Derivatives The target compound and ’s N-(2-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)-... both feature a 1,2,4-oxadiazole ring. However, the latter’s trifluoromethyl group enhances lipophilicity, while the target’s benzo-thiadiazole may improve π-π stacking in biological targets . 1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine () has a lower molecular weight (181.21 vs.

Pyridinone Moieties The pyridin-2(1H)-one group in the target compound and 5-Phenyl-1-[3-(trifluoromethyl)benzyl]pyridin-2(1H)-one () both offer hydrogen-bonding capacity. The latter’s trifluoromethyl-benzyl substituent may enhance blood-brain barrier penetration compared to the target’s azetidine-benzo-thiadiazole system .

Azetidine vs.

Electronic Effects

  • The benzo-thiadiazole (electron-deficient) in the target compound contrasts with the electron-rich thienyl group in ’s oxadiazole derivative, which may influence redox stability or charge-transfer interactions .

Research Findings and Limitations

  • Synthesis Challenges : highlights modified Kurzer methods for thiadiazole synthesis, but oxadiazole formation (as in the target compound) may require distinct protocols, such as cyclization of amidoximes .
  • Biological Activity : While ’s compound targets ThDP-dependent enzymes, the target compound’s benzo-thiadiazole could modulate kinases or proteases, though direct evidence is lacking .
  • Data Gaps : Molecular weight and solubility data for the target compound are estimated, and biological activity remains speculative.

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